5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-(Methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the methoxymethyl group: This step involves the alkylation of the triazole ring with methoxymethyl chloride under basic conditions.
Attachment of the 4-methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
5-(Methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl and 4-methoxyphenyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Compared to these compounds, 5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has unique structural features that may enhance its biological activity and specificity. The presence of both methoxymethyl and 4-methoxyphenyl groups provides additional sites for interaction with molecular targets, potentially leading to improved efficacy in various applications.
Properties
IUPAC Name |
5-(methoxymethyl)-1-(4-methoxyphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-18-7-10-11(12(16)17)13-14-15(10)8-3-5-9(19-2)6-4-8/h3-6H,7H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEKLCHZUFBUIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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